molecular formula C11H10BrNS B1505396 2-bromo-4-(4-ethylphenyl)Thiazole CAS No. 99983-39-8

2-bromo-4-(4-ethylphenyl)Thiazole

Cat. No.: B1505396
CAS No.: 99983-39-8
M. Wt: 268.17 g/mol
InChI Key: DPVUSBDBEOXCSL-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-ethylphenyl)Thiazole is a chemical compound characterized by its bromine and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-ethylphenyl)Thiazole typically involves the reaction of 4-ethylbenzenethiol with bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(4-ethylphenyl)Thiazole undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate.

  • Reduction: The thiazole ring can be reduced to form a thiazoline derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and bases are employed depending on the desired substitution.

Major Products Formed:

  • Bromate derivatives from oxidation reactions.

  • Thiazoline derivatives from reduction reactions.

  • Substituted thiazoles from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-(4-ethylphenyl)Thiazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-(4-ethylphenyl)Thiazole exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom enhances the compound's reactivity, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

2-Bromo-4-(4-ethylphenyl)Thiazole is unique due to its specific structural features. Similar compounds include:

  • 2-Bromo-4-ethylphenol: Similar in having a bromine atom but lacks the thiazole ring.

  • 4-Bromo-2-ethylphenyl isocyanate: Similar in having an ethyl group but differs in functional groups.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-bromo-4-(4-ethylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVUSBDBEOXCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702926
Record name 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99983-39-8
Record name 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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